N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide
Description
Structural Classification Within Thiazole Derivatives
Core Thiazole Architecture
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, serves as the central scaffold. In N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide, the thiazole is substituted at the 4-position with a mesityl group (2,4,6-trimethylphenyl) and at the 2-position with an acetamide side chain. This substitution pattern contrasts with simpler thiazole derivatives, such as N-(4-phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide, where aliphatic amines replace the naphthalene moiety.
Table 1: Structural Comparison of Selected Thiazole Derivatives
Acetamide-Naphthalene Connectivity
The acetamide group at the thiazole’s 2-position is linked to a naphthalen-1-yl moiety, introducing extended π-conjugation and hydrophobic surface area. This design mirrors trends observed in compounds like N-(4-nitronaphthalen-1-yl)acetamide, where the naphthalene system enhances binding to aromatic-rich biological targets.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-15-11-16(2)23(17(3)12-15)21-14-28-24(25-21)26-22(27)13-19-9-6-8-18-7-4-5-10-20(18)19/h4-12,14H,13H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVUBYLHJPHBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a mesityl-substituted thioamide with α-haloketones under basic conditions.
Acylation Reaction: The thiazole intermediate is then acylated with naphthalen-1-ylacetic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and naphthalene derivatives.
Medicine: Potential use in drug development due to its structural features.
Industry: Possible applications in materials science due to its aromatic nature.
Mechanism of Action
The mechanism of action of N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, compounds with thiazole and naphthalene moieties can interact with proteins, enzymes, or nucleic acids through aromatic stacking, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds fall into three categories: (1) thiazole-containing acetamides, (2) naphthalene-linked acetamides, and (3) triazole/imidazole hybrids. Key examples include:
Key Observations :
- Thiazole vs. Benzothiazole : Substitution on the thiazole ring (e.g., mesityl vs. trifluoromethyl) modulates electronic and steric properties, influencing enzyme selectivity .
- Naphthalene Position : Naphthalen-1-yl derivatives (as in the target compound) exhibit stronger π-π interactions compared to naphthalen-2-yl analogs .
- Linker Diversity : Triazole-linked compounds (e.g., 6a–m in ) prioritize synthetic accessibility via click chemistry, whereas imidazole derivatives (e.g., 4i in ) emphasize hydrogen-bonding capacity.
Enzyme Inhibition Profiles
Acetamide derivatives show varying selectivity for MAO-A, MAO-B, AChE, and BChE:
Key Insights :
- The mesitylthiazole group may confer MAO-B selectivity, as seen in benzothiazole analogs , while the naphthalene moiety could enhance AChE/BChE binding via hydrophobic interactions.
- Triazole derivatives (e.g., 6b–m in ) lack significant MAO activity but show moderate AChE inhibition, highlighting the impact of heterocycle choice .
Structural and Crystallographic Analysis
Bond-length comparisons from crystallographic studies reveal subtle differences in acetamide geometry:
Biological Activity
N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, examining its potential applications in medicinal chemistry, particularly in drug development.
Chemical Structure and Properties
The compound features a thiazole ring and a naphthalene moiety, which contribute to its unique chemical properties. The thiazole ring is known for its ability to participate in various biological interactions, while the naphthalene component enhances its aromatic character, potentially influencing its biological activity through mechanisms such as aromatic stacking and hydrophobic interactions.
The biological activity of this compound is likely mediated through interactions with specific biological targets, including proteins and enzymes. The compound may modulate enzyme activities or interfere with cellular processes due to its structural features that facilitate binding to target sites.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In vitro evaluations using MTT assays and caspase activation assays have indicated that thiazole derivatives can induce apoptosis in tumor cells, suggesting their potential as anticancer agents .
Enzyme Inhibition
Thiazole derivatives are also explored for their ability to inhibit specific enzymes. For example, derivatives targeting carbonic anhydrase (CA) isoforms have been synthesized and evaluated for their inhibitory effects. These compounds demonstrated significant inhibition compared to standard drugs, indicating that this compound could be investigated for similar enzyme-inhibitory activities .
Study 1: Anticancer Evaluation
A study focusing on thiazole derivatives demonstrated that compounds with similar structures exhibited significant anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that these compounds could direct tumor cells toward apoptosis, a critical pathway for anticancer action. The study utilized various assays, including MTT and DNA synthesis analysis, to confirm the anticancer effects .
Study 2: Enzyme Inhibition Analysis
Another research effort synthesized various thiazole derivatives to assess their inhibitory effects on human carbonic anhydrase isoforms. The findings revealed that certain derivatives outperformed traditional inhibitors like Acetazolamide in terms of efficacy against CA I and CA II. This suggests that this compound could be a candidate for further investigation in enzyme inhibition studies .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | Thiazole + naphthalene | Potential anticancer and enzyme inhibition | Unique combination of moieties |
| N-(4-mesitylthiazol-2-phenyl)acetamide | Thiazole + phenyl | Moderate anticancer activity | Lacks naphthalene's aromaticity |
| N-(4-mesitylthiazol-2-(2-naphthyl))acetamide | Thiazole + 2-naphthyl | Similar activity profile | Different substitution pattern |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
